Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene) is a naturally occurring stilbenoid and a hydroxylated analog of resveratrol. From a procurement and formulation standpoint, its defining structural feature is the presence of a catechol moiety (an additional hydroxyl group at the 3'-position), which fundamentally alters its redox potential, binding affinity, and metabolic profile compared to standard in-class materials [1]. This structural modification makes piceatannol a highly specialized active pharmaceutical ingredient (API) precursor and biochemical probe, particularly valued for its enhanced radical scavenging capacity, targeted kinase inhibition, and potent anti-melanogenic properties that standard stilbenes cannot match [1].
While resveratrol is often considered a default procurement choice for stilbenoid applications due to cost and availability, treating it as a generic substitute for piceatannol leads to critical failures in targeted assays and high-performance formulations [1]. The absence of the 3'-hydroxyl group in resveratrol results in significantly weaker hydrogen-donating capability, drastically reducing its antioxidant efficacy in oxidative stress models. Furthermore, resveratrol lacks the specific spatial and electronic configuration required to effectively dock with and inhibit key enzymes such as Syk kinase and tyrosinase [1]. Consequently, substituting resveratrol in cosmetic skin-lightening formulations or specialized immunological assays will yield sub-therapeutic or non-functional results, necessitating the procurement of exact-match piceatannol [2].
In comparative enzymatic assays evaluating anti-melanogenic potential for cosmetic formulation compatibility, piceatannol demonstrates profound superiority over both its unhydroxylated analog and industry-standard skin-lightening agents. Piceatannol inhibits mushroom tyrosinase with an IC50 of 1.53 μM, whereas resveratrol achieves an IC50 of 63.2 μM, and the common commercial standard kojic acid achieves an IC50 of 50.1 μM [1].
| Evidence Dimension | Tyrosinase Inhibition (IC50) |
| Target Compound Data | Piceatannol: 1.53 μM |
| Comparator Or Baseline | Resveratrol: 63.2 μM; Kojic Acid: 50.1 μM |
| Quantified Difference | ~41-fold stronger than resveratrol; ~32-fold stronger than kojic acid |
| Conditions | In vitro mushroom tyrosinase inhibition assay |
Formulators developing advanced dermatological products must procure piceatannol to achieve high formulation compatibility and efficacy at significantly lower active concentrations than traditional agents.
The catechol moiety of piceatannol significantly enhances its free radical scavenging ability, a critical metric for oxidative formulation stability, compared to resveratrol. In DPPH radical scavenging assays, piceatannol exhibits an IC50 of 40.2 μM, whereas resveratrol fails to reach 50% inhibition within the same range (IC50 > 100 μM) [1]. Furthermore, piceatannol outperforms the water-soluble benchmark Trolox (IC50 = 83.14 μM) [1].
| Evidence Dimension | DPPH Radical Scavenging (IC50) |
| Target Compound Data | Piceatannol: 40.2 μM |
| Comparator Or Baseline | Resveratrol: > 100 μM; Trolox: 83.14 μM |
| Quantified Difference | >2.5-fold higher scavenging capacity than resveratrol; ~2-fold higher than Trolox |
| Conditions | In vitro DPPH radical scavenging assay |
Buyers sourcing APIs for high-potency antioxidant nutraceuticals must select piceatannol over resveratrol to ensure superior radical neutralization and long-term formulation stability.
Piceatannol is widely utilized as a targeted biochemical probe due to its selective inhibition of Spleen Tyrosine Kinase (Syk). It binds and inhibits Syk with an IC50 of approximately 10 μM, displaying a ~10-fold selectivity for Syk over the closely related Src-family kinase Lyn . This selective profile allows researchers to effectively uncouple Syk-dependent signaling pathways from Lyn-dependent pathways in mast cells and B cells .
| Evidence Dimension | Kinase Selectivity (IC50) |
| Target Compound Data | Syk Kinase: ~10 μM |
| Comparator Or Baseline | Lyn Kinase: ~100 μM (10-fold lower affinity) |
| Quantified Difference | 10-fold selectivity for Syk over Lyn |
| Conditions | In vitro recombinant kinase assay / cellular phosphorylation models |
Laboratory procurement teams sourcing inhibitors for immune-receptor signaling studies must use piceatannol to accurately isolate Syk-mediated responses without off-target Lyn inhibition.
In neurodegenerative disease modeling, piceatannol demonstrates a superior ability to prevent the aggregation of Amyloid-β (Aβ) peptides. In comparative assays, piceatannol inhibited Aβ peptide aggregation with an IC50 of 0.48 μM, significantly outperforming resveratrol, which exhibited an IC50 of 1.41 μM[1].
| Evidence Dimension | Anti-Aβ Aggregation (IC50) |
| Target Compound Data | Piceatannol: 0.48 μM |
| Comparator Or Baseline | Resveratrol: 1.41 μM |
| Quantified Difference | 2.94-fold higher anti-aggregation capacity than resveratrol |
| Conditions | In vitro Amyloid-β peptide aggregation assay |
Researchers developing or validating neuroprotective models for Alzheimer's disease should procure piceatannol to achieve stronger baseline inhibition of Aβ plaques compared to standard stilbenoids.
Driven by its exceptional tyrosinase inhibition (IC50 = 1.53 μM)—which is over 30 times more potent than kojic acid and 40 times more potent than resveratrol—piceatannol is the optimal active ingredient for premium skin-lightening creams, anti-hyperpigmentation serums, and advanced dermatological treatments targeting melanogenesis [1].
Because of its established 10-fold selectivity for Syk kinase over Lyn kinase, piceatannol is an essential biochemical probe for laboratories investigating B cell receptor signaling, mast cell degranulation, and downstream inflammatory pathways. It allows researchers to effectively isolate Syk-dependent mechanisms in complex cellular assays .
Leveraging its superior DPPH radical scavenging capacity compared to resveratrol and Trolox, piceatannol is highly suitable for inclusion in next-generation antioxidant supplements, functional foods, and formulations requiring robust protection against oxidative degradation[2].
With its sub-micromolar efficacy in inhibiting Amyloid-β aggregation (IC50 = 0.48 μM), piceatannol serves as a high-performance benchmark compound in neuropharmacological research, specifically for screening assays focused on Alzheimer's disease and related amyloidosis models[2].